Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and benzoylamino groups, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives, which this compound is a part of, have been known to exhibit various biological activities . They have been used in medicine and agriculture, and also as synthons for the synthesis of heterocyclic compounds .
Mode of Action
It’s synthesized through the reaction of arylmethylidenecyanoacetic esters with n-arylamides of malonic acid . This reaction leads to the formation of previously unknown diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylates .
Biochemical Pathways
Pyridine derivatives have been known to exhibit various biological activities, including antitumor, antimalarial, anti-inflammatory, and antiviral effects . These suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Some compounds obtained from the reaction of arylmethylidenecyanoacetic esters with n-arylamides of malonic acid, which includes this compound, have shown antibacterial activity .
Action Environment
The reaction that leads to the formation of this compound proceeds in absolute ethanol at room temperature in the presence of catalytic amounts of piperidine as a basic catalyst . This suggests that the compound’s synthesis is influenced by environmental factors such as temperature and the presence of a catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a catalyst such as triethylamine . The reaction is carried out in absolute ethanol, resulting in the formation of the desired compound in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxy-2-quinolones share structural similarities and exhibit comparable chemical properties.
Benzoylamino Compounds: Other benzoylamino derivatives also show similar reactivity and applications.
Uniqueness
Diethyl 6-amino-1-(benzoylamino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate stands out due to its dual amino and benzoylamino functionalities, which provide a unique combination of reactivity and versatility. This makes it particularly valuable for synthesizing a wide range of derivatives and exploring diverse applications.
Properties
IUPAC Name |
diethyl 2-amino-1-benzamido-6-oxopyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6/c1-3-26-17(24)12-10-13(18(25)27-4-2)16(23)21(14(12)19)20-15(22)11-8-6-5-7-9-11/h5-10H,3-4,19H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWYGRHIWJZOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N(C1=O)NC(=O)C2=CC=CC=C2)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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